molecular formula C13H20O B7997461 2-(2-Ethylphenyl)-3-methyl-butan-2-ol

2-(2-Ethylphenyl)-3-methyl-butan-2-ol

Cat. No.: B7997461
M. Wt: 192.30 g/mol
InChI Key: GWKQRKDQYSRFKX-UHFFFAOYSA-N
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Description

2-(2-Ethylphenyl)-3-methyl-butan-2-ol is an organic compound with a complex structure that includes an ethylphenyl group and a tertiary alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylphenyl)-3-methyl-butan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 2-ethylphenylmagnesium bromide reacts with 3-methyl-2-butanone. The reaction typically occurs in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylphenyl)-3-methyl-butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a corresponding hydrocarbon.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of 2-(2-ethylphenyl)-3-methylbutan-2-one.

    Reduction: Formation of 2-(2-ethylphenyl)-3-methylbutane.

    Substitution: Formation of various substituted phenyl derivatives depending on the substituent used.

Scientific Research Applications

2-(2-Ethylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Ethylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets. The tertiary alcohol group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The phenyl group can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-3-methylbutan-2-ol
  • 2-(2-Methylphenyl)-3-methylbutan-2-ol
  • 2-(4-Ethylphenyl)-3-methylbutan-2-ol

Uniqueness

2-(2-Ethylphenyl)-3-methyl-butan-2-ol is unique due to the specific positioning of the ethyl group on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets. This structural feature can lead to different physical and chemical properties compared to its analogs, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-(2-ethylphenyl)-3-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-5-11-8-6-7-9-12(11)13(4,14)10(2)3/h6-10,14H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKQRKDQYSRFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(C)(C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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